(2-Isopropoxyphenyl)methanamine hydrochloride
Description
(2-Isopropoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the phenyl ring and a primary amine (-CH₂NH₂) group, which is protonated as a hydrochloride salt. This structure confers both lipophilic (due to the isopropoxy group) and hydrophilic (due to the charged amine) properties, making it relevant for pharmaceutical applications, particularly in drug discovery targeting neurotransmitter receptors or enzyme modulation.
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBADVXRIFIZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-isopropoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the isopropoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce primary or secondary amines .
Scientific Research Applications
(2-Isopropoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (2-Isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Effects
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas electron-donating groups (e.g., thiophene in ) could improve π-π interactions in drug-receptor complexes.
Physicochemical Properties
Key Observations :
- Solubility : Chlorophenyl and thiazole derivatives (e.g., ) exhibit lower aqueous solubility compared to alkoxy-substituted analogs (e.g., ), aligning with increased lipophilicity.
- NMR Trends : Substituents directly influence chemical shifts. For example, the isopropoxy group’s methyl protons resonate near δ 1.3, while furan protons (δ 6.4) indicate aromatic electron delocalization .
Biological Activity
(2-Isopropoxyphenyl)methanamine hydrochloride, with the molecular formula C10H16ClNO and a molar mass of 201.69 g/mol, is a compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique isopropoxy group contributes to its distinct chemical and physical properties, making it a subject of interest in various fields including organic synthesis, biology, and medicine .
Synthesis and Preparation
The synthesis typically involves the reaction of 2-isopropoxybenzaldehyde with ammonia or an amine source under controlled conditions, followed by hydrochloric acid addition to form the hydrochloride salt. Industrial production often employs automated reactors with stringent quality control measures to ensure high purity and yield .
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Molecular Targets : The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity.
- Biological Pathways : It influences pathways related to cell proliferation, apoptosis, and immune response .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines:
These findings suggest that this compound may induce apoptosis in malignant cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research has demonstrated its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
Case Studies
One notable study explored the effects of various derivatives of (2-Isopropoxyphenyl)methanamine on cancer cell lines. The results indicated significant variations in efficacy based on structural modifications, emphasizing the importance of the isopropoxy group in enhancing biological activity .
Another investigation highlighted the compound's potential in inhibiting biofilm formation in clinical strains of Staphylococcus aureus, showcasing its relevance in treating antibiotic-resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
